Nickel(II) acetylacetonate X H2O Nickel(II) acetylacetonate X H2O
Brand Name: Vulcanchem
CAS No.: 14024-81-8
VCID: VC21357916
InChI: InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2
SMILES: CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]
Molecular Formula: C10H20NiO6
Molecular Weight: 294.96 g/mol

Nickel(II) acetylacetonate X H2O

CAS No.: 14024-81-8

Cat. No.: VC21357916

Molecular Formula: C10H20NiO6

Molecular Weight: 294.96 g/mol

* For research use only. Not for human or veterinary use.

Nickel(II) acetylacetonate X H2O - 14024-81-8

Specification

CAS No. 14024-81-8
Molecular Formula C10H20NiO6
Molecular Weight 294.96 g/mol
IUPAC Name nickel;pentane-2,4-dione;dihydrate
Standard InChI InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2
Standard InChI Key NNNKICBWKSHTDE-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]
Canonical SMILES CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]

Introduction

Nickel(II) acetylacetonate X H2O represents a family of coordination compounds where X indicates the number of water molecules in the hydrated form. The most common variants include the anhydrous form and the dihydrate. This compound is derived from acetylacetone (pentane-2,4-dione) ligands coordinated to a nickel(II) center. The compound is formally identified by several synonyms including bis(acetylacetonato)nickel, nickel 2,4-pentanedionate, and bis(2,4-pentanedionato-κO,κO')nickel(II) . The dihydrate form is specifically referenced as Nickel(II) acetylacetonate dihydrate or nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate .

Historical Context and Significance

This compound has been studied extensively due to its remarkable structural properties and practical applications in various fields. As a coordination complex featuring acetylacetonate ligands, it represents an important class of metal complexes that have been pivotal in understanding coordination chemistry principles. The compound's unique structural features, particularly in its anhydrous form, have contributed significantly to the understanding of polynuclear metal complexes and metal-metal interactions in coordination chemistry .

Structural Characteristics and Properties

Molecular Composition and Physical Data

Nickel(II) acetylacetonate exists in multiple forms with varying degrees of hydration. The anhydrous form has the molecular formula C10H14NiO4 with a molecular weight of 256.91 g/mol, while the dihydrate (C10H14NiO4·2H2O) has a molecular weight of 292.94 g/mol . The following table summarizes the key physical properties of these compounds:

PropertyAnhydrous FormDihydrate
Molecular FormulaC10H14NiO4C10H14NiO4·2H2O
Molecular Weight256.91 g/mol292.94 g/mol
AppearanceEmerald-green crystalsBlue-green crystals
Melting Point230°C-
Density1.455 g/cm³ at 17°C-
Crystal StructureOrthorhombic-
CAS Number3264-82-214363-16-7

The anhydrous form appears as emerald-green crystals with an orthorhombic structure and melts at approximately 230°C. It has a density of 1.455 g/cm³ at 17°C. The compound shows good solubility in water, alcohol, chloroform, benzene, and toluene, but is insoluble in ether .

Structural Configurations

The anhydrous form of nickel(II) acetylacetonate exhibits a remarkable trimeric structure in the solid state. It exists as molecules of Ni3(acac)6, where the three nickel atoms are approximately collinear, and each pair is bridged by two μ2 oxygen atoms. Each nickel atom adopts a tetragonally distorted octahedral geometry, with the distortion arising from the difference in the length of the Ni–O bonds between the bridging and non-bridging oxygens .

Interestingly, the Ni3(acac)6 molecules are almost centrosymmetric despite the non-centrosymmetric point group of the cis-Ni(acac)2 "monomers," which is an uncommon structural feature. This trimeric arrangement allows all nickel centers to achieve octahedral coordination, which is only possible through intramolecular sharing of oxygen centers between pairs of nickel centers .

The dihydrate form, Ni(acac)2(H2O)2, features octahedral coordination around the nickel(II) center provided by two bidentate acetylacetonate ligands and two aqua ligands. This compound exists in both cis and trans isomers, with the trans isomer having longer axial Ni–O bonds (210.00 pm) compared to the equatorial bonds .

Synthesis and Preparation Methods

Chemical Synthesis Routes

The standard preparation of nickel(II) acetylacetonate involves the reaction of acetylacetone with nickel-containing precursors. The most common method utilizes nickel chloride hexahydrate or nickel hydroxide as the starting material:

2CH3C(=O)CH2C(=O)CH3 + Ni(OH)2 → Ni(CH3C(=O)CHC(=O)CH3)2 + 2H2O

The reaction is typically conducted in the presence of a weak base such as sodium acetate to facilitate the deprotonation of acetylacetone. The dihydrate form can be prepared by the addition of acetylacetone to solutions of nickel(II) salts in the presence of a weak base. Conversely, the anhydrous form can be obtained by dehydrating the dihydrate at 50°C under vacuum .

Electrochemical Synthesis

An alternative and efficient method for synthesizing the compound involves electrochemical techniques. Research has demonstrated that Ni(acac)2(H2O)2 can be synthesized in high yield through the electrochemical dissolution of nickel metal in a solution of acetylacetone and ethanol. This process involves direct hydrolysis of the electrolyte solution at a temperature of 333 K .

This electrochemical approach represents a more environmentally friendly synthesis route as it reduces the use of chemical reagents and produces fewer waste products compared to traditional chemical synthesis methods.

Magnetic Properties

Paramagnetic Behavior

Nickel(II) acetylacetonate exhibits interesting magnetic properties, particularly in its anhydrous form. The compound displays normal paramagnetic behavior down to approximately 80 K, with an effective magnetic moment of 3.2 μB. This value is close to the spin-only moment expected for a d8 ion with two unpaired electrons, which is characteristic of nickel(II) complexes .

Temperature-Dependent Magnetic Susceptibility

As the temperature decreases below 80 K, the effective magnetic moment of the anhydrous complex rises significantly, reaching 4.1 μB at 4.3 K. This increase is attributed to ferromagnetic exchange interactions involving all three nickel ions in the trimeric structure. This behavior highlights the importance of the polynuclear structure in determining the magnetic properties of the complex .

The magnetic properties of nickel(II) acetylacetonate make it an interesting subject for studies in molecular magnetism and potentially for applications in magnetic materials.

Applications in Chemistry and Materials Science

Catalytic Applications

Nickel(II) acetylacetonate is widely employed as a catalyst in various organic reactions. Its primary applications include:

  • Hydrogenation reactions of organic compounds

  • Polymerization of olefins

  • Transesterification reactions

  • Michael addition reactions

  • Oligomerization of alkenes

  • Conversion of acetylene to cyclooctatetraene

These catalytic applications leverage the ability of the nickel center to coordinate with reactants and facilitate chemical transformations. The compound's solubility in organic solvents also enhances its utility in homogeneous catalysis.

Materials Synthesis

Nickel(II) acetylacetonate serves as an important precursor for the synthesis of various nickel-based materials:

  • Nickel oxide (NiO) nanoparticles

  • NiO/C nanocomposites

  • Hierarchical nickel catalysts

  • Nickel-based nanomaterials for various applications

These materials can be prepared through different synthetic approaches, including non-isothermal decomposition and solvothermal methods. The controlled thermal decomposition of nickel(II) acetylacetonate produces well-defined nickel oxide nanostructures with tunable properties.

Organometallic Chemistry

In organometallic chemistry, nickel(II) acetylacetonate is employed in the synthesis of important nickel compounds such as:

  • Nickelocene

  • Bis(cyclooctadiene) nickel

  • Various nickel(II) complexes for organic transformations

The compound's ability to serve as a source of nickel in a well-defined coordination environment makes it valuable for the controlled synthesis of these compounds.

Crystal Structure Analysis

Crystallographic Data

Crystallographic studies of the dihydrate form have revealed important structural details. The compound [Ni(acac)2(H2O)2]·H2O crystallizes with an uncoordinated water molecule that engages in hydrogen bonding with the coordinated water molecules and acetylacetonate ligands. This hydrogen bonding network contributes significantly to the stability of the crystal structure .

The trans isomer of Ni(acac)2(H2O)2 has been characterized by X-ray crystallography, showing that the axial Ni–O bonds are longer (210.00 pm) than the equatorial bonds. This structural feature is typical of octahedral d8 complexes, which often exhibit Jahn-Teller distortions .

Related Polynuclear Complexes

Research has explored the use of nickel(II) acetylacetonate as a precursor for synthesizing more complex polynuclear nickel complexes. For example, reactions of [Ni(acac)2(H2O)2] with benzotriazole (btaH) and 5,6-dimethylbenzotriazole (5,6diMebtaH) in acetone lead to the formation of pentanuclear nickel clusters with the formulas [Ni5(OH)(bta)5(acac)4(H2O)4] and [Ni5(OH)(5,6diMebta)5(acac)4(H2O)4], respectively .

These pentanuclear complexes feature a tetrahedral arrangement of four six-coordinate nickel ions centered on a fifth nickel ion. This research demonstrates the versatility of nickel(II) acetylacetonate dihydrate as a building block for constructing more complex multinuclear structures with interesting structural and magnetic properties.

Comparative Analysis with Related Compounds

Coordination Isomerism

The dihydrate form of nickel(II) acetylacetonate exhibits coordination isomerism, existing in both cis and trans configurations. Similar isomerism is observed in related compounds such as Ni(acac)2(pyridine-N-oxide)2, suggesting that this is a general feature of octahedral nickel(II) complexes with mixed ligand sets .

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